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molecular formula C10H14FNO B8813774 3-(tert-Butoxy)-5-fluoroaniline CAS No. 889362-82-7

3-(tert-Butoxy)-5-fluoroaniline

Cat. No. B8813774
M. Wt: 183.22 g/mol
InChI Key: HMCDSAJLOQMLLW-UHFFFAOYSA-N
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Patent
US08076489B2

Procedure details

Thiophosgene (33.6 g) in CHCl3 (250 ml) and K2CO3 (64.7 g) in H2O (450 ml) are added, separately and simultaneously, drop wise to a solution of 3-tert-Butoxy-5-fluoro-phenyl-amine (42.9 g) in CHCl3 (350 ml) at 0° C. The reaction mixture is warmed to room temperature over night. The organics are separated and washed with water (3×), brine (1×), dried over MgSO4, filtered and the solvent removed in vacuo. The title compound is obtained by flash column chromatography (silica, eluent dichloromethane/iso-hexane 1:3). 1H nmr (CDCl3, 400 MHz); 6.70 (m, 3H), 1.40 (s, 9H).
Quantity
33.6 g
Type
reactant
Reaction Step One
Name
Quantity
64.7 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
42.9 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])([Cl:3])=[S:2].[C:5]([O-])([O-])=O.[K+].[K+].[C:11]([O:15][C:16]1[CH:17]=[C:18]([NH2:23])[CH:19]=[C:20]([F:22])[CH:21]=1)([CH3:14])([CH3:13])[CH3:12]>C(Cl)(Cl)Cl.O>[C:11]([O:15][C:16]1[CH:17]=[C:18]([N:23]=[C:1]=[S:2])[CH:19]=[C:20]([F:22])[CH:21]=1)([CH3:14])([CH3:12])[CH3:13].[Cl:3][CH2:1][Cl:4].[CH3:21][CH2:20][CH2:19][CH:18]([CH3:17])[CH3:5] |f:1.2.3,8.9|

Inputs

Step One
Name
Quantity
33.6 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
64.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
450 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
42.9 g
Type
reactant
Smiles
C(C)(C)(C)OC=1C=C(C=C(C1)F)N
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organics are separated
WASH
Type
WASH
Details
washed with water (3×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC1=CC(=CC(=C1)N=C=S)F
Name
Type
product
Smiles
ClCCl.CCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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